molecular formula C14H13NO2S B1149672 N-benzylidene-4-methylbenzenesulfonamide CAS No. 13707-41-0

N-benzylidene-4-methylbenzenesulfonamide

Cat. No. B1149672
CAS RN: 13707-41-0
M. Wt: 259.32352
InChI Key:
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Description

“N-benzylidene-4-methylbenzenesulfonamide” is a chemical compound with the molecular formula C14H13NO2S . It has a molecular weight of 259.32 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzylidene group attached to a 4-methylbenzenesulfonamide . The compound has a molecular weight of 259.32 .


Chemical Reactions Analysis

In the Baylis–Hillman reaction of this compound with cyclohex-2-en-1-one or cyclopent-2-en-1-one, it was found that the reaction can be greatly accelerated to give the normal Baylis–Hillman adduct in good or very high yields .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 108-115 °C . Its molecular formula is C14H13NO2S and it has a molecular weight of 259.32 .

Scientific Research Applications

  • Synthesis and Characterization:

    • Stenfors and Ngassa (2020) discussed the preparation of N-benzyl-4-methylbenzenesulfonamides through a two-step synthetic process, which could potentially be developed into a one-pot synthesis. This method was applied to the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide and characterized through spectroscopic and crystallographic means (Stenfors & Ngassa, 2020).
  • Synthesis under Specific Conditions:

    • Kg and Thirunarayanan (2016) synthesized a series of (E)-N-(substituted benzylidene)-4-methylbenzenesulfonamides using a solid SiO2-H3PO4 catalyst under solvent-free conditions in microwave irradiation. This study provides insight into the effect of substituents on group frequencies (Kg & Thirunarayanan, 2016).
  • Crystal Structure Analysis:

    • Purandara et al. (2018) investigated the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives. This study provided insights into the conformation and hydrogen-bonding patterns of these molecules (Purandara, Foro, & Thimme Gowda, 2018).
  • Pharmaceutical Intermediate Synthesis:

    • Anbarasan et al. (2011) used N-Cyano-N-phenyl-p-methylbenzenesulfonamide for the synthesis of various benzonitriles from (hetero)aryl bromides, highlighting its potential in creating pharmaceutical intermediates (Anbarasan, Neumann, & Beller, 2011).
  • Application in Antagonists Synthesis:

    • Cheng De-ju (2015) discussed the increasing interest in methylbenzenesulfonamide for its active groups such as pyridine and benzenesulfonyl, particularly in the synthesis of small molecular antagonists for preventing human HIV-1 infection (Cheng De-ju, 2015).
  • Antibacterial and Anti-inflammatory Potential:

    • Abbasi et al. (2017) synthesized new sulfonamides bearing a 1,4-benzodioxin ring, showing significant antibacterial activity and potential as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
  • Lewis Base Effects in Reactions:

    • Shi and Xu (2001) studied the effects of Lewis bases in the Baylis-Hillman reaction of N-benzylidene-4-methylbenzenesulfonamide with cyclohex-2-en-1-one or cyclopent-2-en-1-one, demonstrating its reactivity under different conditions (Shi & Xu, 2001).
  • Potential in Anticancer Activity:

    • González-Álvarez et al. (2013) explored mixed-ligand copper(II)-sulfonamide complexes derived from this compound for their DNA binding, cleavage, genotoxicity, and anticancer activity (González-Álvarez et al., 2013).

Safety and Hazards

The compound is classified as an Eye Irritant (2), Skin Irritant (2), and may cause respiratory irritation (STOT SE 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-benzylidene-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCKVBQOKOFBFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51608-60-7
Record name N-Benzylidene-4-methylbenzensulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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